molecular formula C18H16ClN3O3S B2659630 N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-56-0

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2659630
CAS No.: 2034540-56-0
M. Wt: 389.85
InChI Key: QNFKBQIJXXMGBO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions, often using 2-chlorobenzyl chloride.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, typically through the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The presence of both the methylsulfonyl group and the imidazole ring in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activity. These features distinguish it from other similar compounds and contribute to its versatility in various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-26(24,25)18-20-9-10-22(18)15-7-4-6-13(11-15)17(23)21-12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKBQIJXXMGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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